4-Bromobutyl 2-methylpropanoate

Description

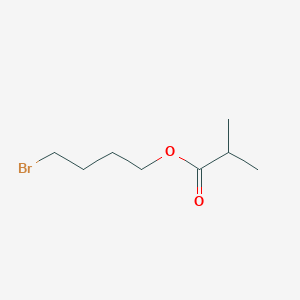

4-Bromobutyl 2-methylpropanoate is an aliphatic ester featuring a 4-bromobutyl chain and a branched 2-methylpropanoate group. The bromobutyl group confers reactivity for nucleophilic substitution (e.g., SN2 reactions), while the 2-methylpropanoate ester introduces steric hindrance and influences solubility. Such compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or polymerization initiators .

Properties

CAS No. |

35161-92-3 |

|---|---|

Molecular Formula |

C8H15BrO2 |

Molecular Weight |

223.11 g/mol |

IUPAC Name |

4-bromobutyl 2-methylpropanoate |

InChI |

InChI=1S/C8H15BrO2/c1-7(2)8(10)11-6-4-3-5-9/h7H,3-6H2,1-2H3 |

InChI Key |

OIXVTWHPZAMEJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobutyl 2-methylpropanoate typically involves the esterification of 4-bromobutanol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromobutyl 2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxybutyl 2-methylpropanoate.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form unsaturated esters.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are typically used.

Major Products

Substitution: 4-Hydroxybutyl 2-methylpropanoate

Elimination: Unsaturated esters such as 4-butenoate derivatives.

Scientific Research Applications

4-Bromobutyl 2-methylpropanoate has several applications in scientific research:

Polymer Chemistry: It is used as a macroinitiator in atom transfer radical polymerization (ATRP) to synthesize well-defined polymeric architectures.

Drug Delivery Systems: The compound’s ester functionality allows it to be used in the design of drug delivery systems, particularly for hydrophilic drugs.

Bioconjugation: It can be used to modify biomolecules, enhancing their stability and functionality.

Mechanism of Action

The mechanism of action of 4-Bromobutyl 2-methylpropanoate primarily involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester group can also undergo hydrolysis under acidic or basic conditions, releasing the corresponding alcohol and carboxylic acid .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Methyl 2-(4-Bromophenyl)-2-Methylpropanoate (CAS 154825-97-5)

- Molecular Formula : C₁₁H₁₃BrO₂

- Molecular Weight : 257.12 g/mol

- Key Features: Aromatic bromophenyl group and branched 2-methylpropanoate ester.

- Reactivity: The bromine on the phenyl ring enables electrophilic aromatic substitution, contrasting with the aliphatic bromobutyl group in 4-bromobutyl 2-methylpropanoate, which is more reactive in SN2 reactions.

- Applications : Used in pharmaceutical synthesis due to its aromatic stability and bromine’s directing effects .

4-Bromobutyl Acetate

- Molecular Formula : C₆H₁₁BrO₂

- Molecular Weight : 195.06 g/mol

- Key Features : Acetate ester with a bromobutyl chain.

- Reactivity: The acetate group is less sterically hindered than 2-methylpropanoate, facilitating faster hydrolysis or nucleophilic substitution.

- Applications : Primarily a solvent or intermediate in aliphatic alkylation reactions .

Methyl 2-(4-(2-Chloroethyl)phenyl)-2-Methylpropanoate (CAS 1181267-33-3)

- Molecular Formula : C₁₁H₁₃ClO₂

- Molecular Weight : 214.67 g/mol

- Key Features : Chloroethylphenyl substituent and branched ester.

- Reactivity : The chlorine atom (vs. bromine) reduces leaving-group ability, slowing substitution reactions. The ethyl spacer may enhance flexibility in synthetic pathways.

- Applications : Intermediate in drug synthesis, particularly where controlled reactivity is needed .

Diethyl 2,2'-Azobis(2-Methylpropanoate)

- Key Features: Azo initiator with two 2-methylpropanoate groups.

- Reactivity: Generates free radicals upon decomposition, enabling polymerization.

Data Table: Comparative Properties

*Hypothetical data inferred from structural analogs.

Reactivity and Analytical Performance

- Lower Limits of Quantification (LLOQ): highlights bromobutyl derivatives in alkylation reactions. For example, 1-(4-bromobutyl)-4-methylpyridin-1-ium achieved an LLOQ of 5 pM, outperforming iodoacetamide (12 pM) .

- Steric Effects: The 2-methylpropanoate group in this compound likely reduces reaction rates compared to less hindered esters (e.g., acetates), balancing reactivity and stability in synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.